Azaerythromycin A 11,12-Hydrogen Borate
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Overview
Description
Azaerythromycin A 11,12-Hydrogen Borate is a derivative of erythromycin, a well-known antibiotic. This compound is characterized by its complex molecular structure, which includes a borate group. It is primarily used in the pharmaceutical industry for the development and validation of analytical methods, particularly in the context of azithromycin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azaerythromycin A 11,12-Hydrogen Borate typically involves multiple steps, starting from erythromycin derivatives. The reaction conditions often include the use of formic acid and aqueous formaldehyde under chloroform reflux .
Industrial Production Methods: Industrial production of this compound is generally carried out under controlled conditions to ensure high purity and yield. The process involves custom synthesis and is accompanied by rigorous quality control measures, including the use of Certificates of Analysis (COA) to verify the compound’s specifications .
Chemical Reactions Analysis
Types of Reactions: Azaerythromycin A 11,12-Hydrogen Borate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The borate group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Azaerythromycin A 11,12-Hydrogen Borate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between borate groups and biological molecules.
Industry: It is employed in the pharmaceutical industry for method validation and quality control applications.
Mechanism of Action
The mechanism of action of Azaerythromycin A 11,12-Hydrogen Borate is primarily related to its role as a reference standard rather than a therapeutic agent. its structure allows it to interact with various molecular targets, including enzymes and receptors that recognize borate groups. These interactions can be studied to understand the compound’s effects on biological systems .
Comparison with Similar Compounds
Azithromycin: A widely used antibiotic with a similar macrolide structure but without the borate group.
Erythromycin: The parent compound from which Azaerythromycin A 11,12-Hydrogen Borate is derived.
Clarithromycin: Another macrolide antibiotic with structural similarities to erythromycin.
Uniqueness: this compound is unique due to the presence of the borate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for analytical method development and validation in the pharmaceutical industry .
Properties
Molecular Formula |
C37H69BN2O13 |
---|---|
Molecular Weight |
760.8 g/mol |
IUPAC Name |
(1S,2R,5R,6S,7S,8R,9R,11R,14R,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9,17-dihydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,14-hexamethyl-3,16,18-trioxa-13-aza-17-borabicyclo[13.3.0]octadecan-4-one |
InChI |
InChI=1S/C37H69BN2O13/c1-14-26-37(10)32(52-38(45)53-37)23(6)39-18-19(2)16-35(8,44)31(51-34-28(41)25(40(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)30(42)24(7)48-27/h19-32,34,39,41-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1 |
InChI Key |
HYRDEOCVKKVHJZ-XPPNNYQRSA-N |
Isomeric SMILES |
B1(O[C@@H]2[C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@]2(O1)C)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O |
Canonical SMILES |
B1(OC2C(NCC(CC(C(C(C(C(C(=O)OC(C2(O1)C)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O |
Origin of Product |
United States |
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